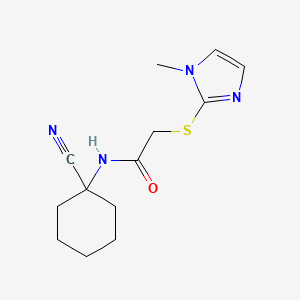

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C13H18N4OS |

|---|---|

Molecular Weight |

278.38 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C13H18N4OS/c1-17-8-7-15-12(17)19-9-11(18)16-13(10-14)5-3-2-4-6-13/h7-8H,2-6,9H2,1H3,(H,16,18) |

InChI Key |

GZJYWRBDWKDTJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SCC(=O)NC2(CCCCC2)C#N |

Origin of Product |

United States |

Preparation Methods

General Information and Chemical Context

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is a complex molecule that combines a cyclohexyl ring, a cyano group, an acetamide group, and a methyl-substituted imidazole ring linked by a thioether. The preparation of such a compound would likely involve multiple steps, combining elements from heterocyclic chemistry, nitrile chemistry, and amide synthesis.

Synthetic Strategies

Given the structure of this compound, a plausible synthetic route might involve:

- Synthesis of the Cyanocyclohexyl component : This could start from cyclohexanone, which undergoes cyanation to introduce the cyano group at the 1-position.

- Synthesis of the 2-((1-methyl-1H-imidazol-2-yl)thio)acetamide component : This fragment consists of a methyl-substituted imidazole ring linked to an acetamide group via a sulfur atom.

- Coupling : The final step would involve coupling the two fragments together, likely through amide bond formation between the cyanocyclohexyl amine and the acetic acid moiety of the imidazole thioether.

Key Reactions and Conditions

- Nucleophilic Substitution : Used for introducing the thioacetamide linkage.

- Oxidation : The thioacetamide group can undergo oxidation to form sulfoxides or sulfones.

- Reduction : The imidazole ring and the thioacetamide group can be reduced under specific conditions.

Considerations for Industrial Production

- Optimization of reaction conditions such as temperature, solvent, and catalyst is crucial to achieve high yields and purity.

- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Applications in Scientific Research

- Building Block : The compound can serve as a building block for synthesizing more complex molecules.

- Medicinal Chemistry : Due to the presence of the imidazole ring and thioacetamide group, the compound may exhibit biological activities.

Further Research Directions

- Optimization : The reaction conditions, such as temperature, solvent, and catalysts, should be optimized to maximize yield and purity.

- Structural Modifications : The impact of structural modifications on the biological activity of the compound should be investigated.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The imidazole ring may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide may have applications in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with imidazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyanocyclohexyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 1-cyanocyclohexyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the planar benzothiazole in 3j or the aromatic azo group in . This could influence solubility and target selectivity.

- Pharmacophores : All compounds share the 1-methylimidazole thioether, suggesting a conserved role in electron transfer or metal coordination.

Pharmacological and Physicochemical Properties

- Enzyme Inhibition: Compound 3j showed potent dual inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), attributed to the benzothiazole’s planar structure and hydrogen-bonding capacity . The target compound’s cyanocyclohexyl group may similarly enhance hydrophobic interactions with enzyme pockets.

- Anticancer Activity : Compound 4a induced apoptosis in cancer cells, likely mediated by the thiazole ring’s interaction with cellular kinases . The target compound’s nitrile group could modulate redox pathways, though this requires validation.

Biological Activity

N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

- Molecular Formula : C14H20N4OS

- Molecular Weight : 292.40 g/mol

- CAS Number : 876866-86-3

The structure includes a cyanocyclohexyl group and a thioacetamide moiety linked to a methylimidazole, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with imidazole and thioamide functionalities exhibit anticancer properties. For instance, similar compounds have been evaluated for their inhibitory effects on Heme Oxygenase-1 (HO-1), an enzyme associated with tumor growth and chemoresistance. The inhibition of HO-1 has been linked to enhanced anticancer activity in various cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .

Table 1: Inhibitory Activity of Related Compounds on HO-1

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| Compound 7l | ≤8 | U87MG |

| Compound 7i | ≤8 | DU145 |

| Compound 7m | ≤8 | A549 |

These findings suggest that this compound may also exhibit similar anticancer effects due to its structural similarities with the tested compounds.

Antimicrobial Activity

The imidazole derivatives, including this compound, have shown promising antimicrobial activities. A related study demonstrated that compounds with imidazole rings could inhibit both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1.27 µM, indicating potent antibacterial effects.

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| Compound N1 | 1.27 | Antibacterial |

| Compound N2 | 2.54 | Antifungal |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.

- Cell Signaling Modulation : The compound may influence signaling pathways involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Management : By modulating oxidative stress responses, this compound could provide cytoprotective effects in cells.

Case Studies

In a notable case study, the synthesis and evaluation of acetamide-based compounds were conducted to assess their biological efficacy against HO-1. The study highlighted that structural modifications could significantly impact the potency and selectivity of these compounds .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(1-Cyanocyclohexyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide?

The synthesis involves multi-step pathways, typically starting with the formation of the imidazole-thioether core followed by cyanocyclohexyl group introduction. Key steps include:

- Thioether linkage formation : Reacting 2-mercaptoimidazole derivatives with chloroacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyano group introduction : Using cyanogen bromide (CNBr) or KCN in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) .

- Purification : Column chromatography or recrystallization (ethanol/water) to isolate the final product .

Q. Optimization strategies :

Q. Which spectroscopic techniques are essential for structural characterization, and what key data should researchers prioritize?

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

- Byproducts : Unreacted chloroacetamide intermediates or hydrolyzed cyanocyclohexyl derivatives.

- Mitigation :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from substituent effects on the imidazole or cyanocyclohexyl groups. Strategies include:

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or kinases). Prioritize hydrogen bonding between the cyanocyclohexyl group and active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to validate docking results .

Q. How does the cyanocyclohexyl group influence physicochemical properties?

- Lipophilicity : The cyclohexyl group increases logP (measured via HPLC), enhancing membrane permeability .

- Metabolic Stability : The cyano group reduces susceptibility to oxidative metabolism (tested via liver microsome assays) .

- Solubility : Polar aprotic solvents (e.g., DMSO) are recommended for in vitro studies due to low aqueous solubility (<1 mg/mL) .

Q. How to design experiments to elucidate the enzyme inhibition mechanism?

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition .

- Fluorescence Quenching : Monitor tryptophan residue changes in the enzyme upon ligand binding (λex = 280 nm, λem = 340 nm) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.